Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine moiety through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with bromo and trifluoromethyl substituents can be introduced through various coupling reactions, such as Suzuki or Sonogashira coupling, using appropriate boron or palladium reagents.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through acylation reactions using suitable acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methanone linkage, to yield corresponding alcohols or ketones.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted azetidines, alcohols, ketones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and substituents can interact with active sites or binding pockets, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another azetidine derivative with a carbonyl group at the 2-position, known for its use in medicinal chemistry as a β-lactam antibiotic scaffold.
2-Bromo-6-(trifluoromethyl)aniline: A compound with similar substituents on the phenyl ring but lacking the azetidine moiety, used in various organic synthesis applications.
Uniqueness
Its ability to undergo various chemical reactions and participate in catalytic processes makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
azetidin-1-yl-[2-bromo-6-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-4-1-3-7(11(13,14)15)9(8)10(17)16-5-2-6-16/h1,3-4H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFDILVHLZQJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.